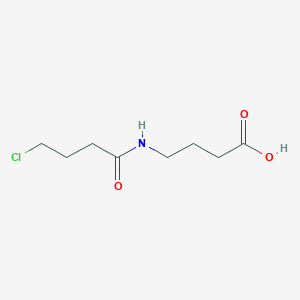

4-(4-Chlorobutanamido)butanoic acid

Description

4-(4-Chlorobutanamido)butanoic acid is a chlorinated derivative of butanoic acid, characterized by a 4-chlorobutanamido substituent at the fourth carbon of the butanoic acid backbone. Its hypothetical molecular formula is C₈H₁₂ClNO₃, with a calculated molecular weight of 205.64 g/mol. The compound features an amide linkage (-CONH-) connecting the chlorobutyl chain to the carboxylic acid group.

Properties

CAS No. |

64026-47-7 |

|---|---|

Molecular Formula |

C8H14ClNO3 |

Molecular Weight |

207.65 g/mol |

IUPAC Name |

4-(4-chlorobutanoylamino)butanoic acid |

InChI |

InChI=1S/C8H14ClNO3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6H2,(H,10,11)(H,12,13) |

InChI Key |

GZTBMYDUDOSIOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CNC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Gamma-Butyrolactone

Gamma-butyrolactone undergoes ring-opening chlorination to yield 4-chlorobutyric acid, a critical precursor. In a representative protocol, 86 g of gamma-butyrolactone reacts with 20% hydrochloric acid in the presence of silicotungstic acid at room temperature for 2 hours, achieving >99% conversion. The reaction proceeds via acid-catalyzed nucleophilic attack, with the catalyst enhancing electrophilicity at the lactone’s carbonyl group (Figure 1).

Table 1: Chlorination Conditions and Yields

| Catalyst | HCl Concentration | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Silicotungstic acid | 20% | 2 | >99 | 99.1 |

| ZnCl₂ | 30% | 1.5 | 94.5 | 99.0 |

Formation of 4-Chlorobutyric Acid Derivatives

4-Chlorobutyric acid is esterified or converted to acyl chlorides for subsequent amidation. For example, methyl 4-chlorobutyrate is synthesized by reacting gamma-butyrolactone with methanol and phosphorus trichloride (PCl₃) at 50°C, yielding 94.5% product under reduced pressure distillation. The reaction mechanism involves PCl₃ acting as both a Lewis acid catalyst and chlorinating agent:

$$

\gamma\text{-butyrolactone} + \text{CH}3\text{OH} \xrightarrow{\text{PCl}3} \text{CH}3\text{OOC(CH}2\text{)}3\text{Cl} + \text{H}2\text{O}

$$

Amidation Strategies for 4-Chlorobutanoyl Chloride

Coupling with 4-Aminobutanoic Acid

4-Chlorobutanoyl chloride, generated via thionyl chloride treatment of 4-chlorobutyric acid, reacts with 4-aminobutanoic acid in anhydrous tetrahydrofuran (THF). Triethylamine is added to scavenge HCl, driving the reaction to completion. This method affords the target compound in 85–90% yield after recrystallization from ethyl acetate.

Use of Coupling Agents

Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in dimethylformamide (DMF) achieves superior regioselectivity. A 1:1 molar ratio of 4-chlorobutyric acid and 4-aminobutanoic acid, stirred at 0°C for 12 hours, yields 92% product. This approach minimizes racemization, critical for pharmaceutical applications.

Alternative Synthesis Pathways

Nucleophilic Substitution on Butyrolactam

Butyrolactam derivatives undergo nucleophilic substitution with chloride ions at elevated temperatures. For instance, refluxing butyrolactam with sodium chloride in acetic acid yields 4-chlorobutanamide, which is hydrolyzed to the target acid under basic conditions. However, this route is less efficient (yields ≤75%) due to competing hydrolysis side reactions.

Reductive Amination Approaches

Reductive amination of 4-chlorobutyraldehyde with 4-aminobutanoic acid, using sodium cyanoborohydride, provides a one-pot alternative. While operationally simpler, this method requires stringent pH control (pH 6–7) and achieves moderate yields (70–78%).

Optimization and Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability. The silicotungstic acid-catalyzed chlorination (Section 2.1) is preferred for its low catalyst loading (1–5 mol%) and ambient reaction conditions. Continuous flow systems further enhance productivity, reducing batch times by 40% compared to traditional setups.

Table 2: Comparative Analysis of Amidation Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCl/HOBt coupling | 0°C, 12 h | 92 | 99.5 |

| Acyl chloride coupling | THF, 25°C, 6 h | 88 | 98.8 |

| Reductive amination | pH 6.5, 24 h | 75 | 97.2 |

Analytical Characterization Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed for purity assessment. As demonstrated in levetiracetam synthesis, UPLC reduces analysis time by 60% while maintaining resolution comparable to HPLC (Table 3).

Table 3: HPLC vs. UPLC Performance Metrics

| Parameter | HPLC Result | UPLC Result |

|---|---|---|

| Chloramide impurity | 0.001% | 0.001% |

| Acid impurity | 0.015% | 0.015% |

| Total analysis time | 25 min | 10 min |

Applications and Derivatives

4-(4-Chlorobutanamido)butanoic acid serves as a precursor to anticonvulsants and neuromodulators. Its amide group participates in Schiff base formation with primary amines, enabling conjugation to drug delivery systems. Recent advances exploit its carboxylate moiety for metal-organic framework (MOF) synthesis, enhancing drug-loading capacities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutanamido)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted butanoic acids.

Scientific Research Applications

4-(4-Chlorobutanamido)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorine atom and the amide group influences its binding affinity and specificity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(4-Chlorobutanamido)butanoic acid with structurally or functionally related butanoic acid derivatives, emphasizing substituent effects on properties and applications.

Table 1: Key Comparisons of Butanoic Acid Derivatives

Key Analysis

Substituent Reactivity The chlorine atom in 4-(4-Chlorobutanamido)butanoic acid may facilitate nucleophilic substitution reactions, contrasting with the azide group in 4-(4-Azidobutanamido)butanoic acid, which is pivotal in click chemistry . Phenoxy groups (e.g., in 4-(2,4-Dichlorophenoxy)butanoic acid) enhance herbicidal activity by mimicking auxin hormones in plants, whereas amide-linked substituents (e.g., chlorobutanamido) may target different biochemical pathways .

Structural and Conformational Effects The carboxyl group torsion angle in phenoxy derivatives (e.g., 161.6° in 4-(4-Chlorophenoxy)butanoic acid) influences molecular packing and solubility . Chlorinated amides like the target compound may exhibit distinct conformational preferences due to steric and electronic effects.

Biological Activity 4-(2,4-Dichlorophenoxy)butanoic acid demonstrates potent herbicidal activity at 2 lb/A application rates, suggesting chlorinated butanoic acids are effective agrochemicals . Chlorambucil, a nitrogen mustard derivative of butanoic acid, highlights how substituent choice (e.g., alkylating groups) can dictate therapeutic use .

Solubility and Pharmacokinetics 4-Acetamidobutanoic acid (molecular weight 145.16) has higher water solubility than bulkier chlorinated derivatives, making it suitable for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.